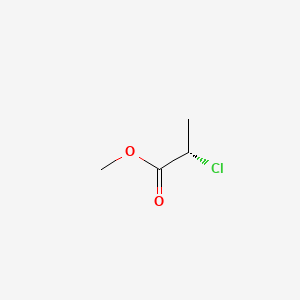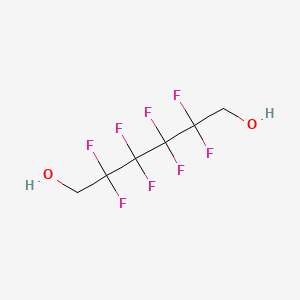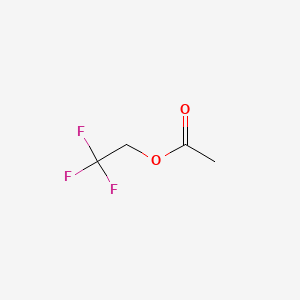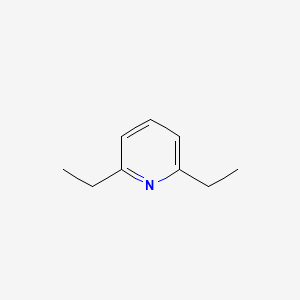
2,6-Diethylpyridine
概要
説明
2,6-Diethylpyridine is an organic compound with the chemical formula C9H13N . It is a colorless liquid with a distinct odor and is slightly soluble in water but soluble in most organic solvents . This compound is commonly used as an intermediate in organic synthesis and has various applications in the pharmaceutical, rubber, and coatings industries .
準備方法
2,6-Diethylpyridine is typically synthesized by the ethylation of pyridine. The process involves adding ethyl halide or ethyl compound to pyridine under basic conditions . Common ethylating agents include ethyl chloride, ethyl bromide, and ethyl sulfonate . The reaction is generally carried out in a basic solvent such as sodium glycol solution . Industrial production methods follow similar synthetic routes but are optimized for large-scale production.
化学反応の分析
2,6-Diethylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,6-Diethylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is utilized in the production of rubber processing aids, coatings, and adhesives.
作用機序
The mechanism of action of 2,6-Diethylpyridine involves its interaction with molecular targets and pathways specific to the reactions it undergoes. For instance, in catalytic processes, it can act as a ligand, coordinating with metal centers to facilitate various chemical transformations .
類似化合物との比較
2,6-Diethylpyridine can be compared with other similar compounds such as:
2,6-Dimethylpyridine: Similar in structure but with methyl groups instead of ethyl groups.
2,6-Diacetylpyridine: Contains acetyl groups and is used as a precursor to ligands in coordination chemistry.
2,6-Diformylpyridine: Contains formyl groups and is used in the synthesis of Schiff base ligands.
The uniqueness of this compound lies in its specific ethyl substitutions, which confer distinct chemical properties and reactivity compared to its methyl and acetyl counterparts.
特性
IUPAC Name |
2,6-diethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8-6-5-7-9(4-2)10-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTDCOSHHMXZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239449 | |
| Record name | 2,6-Diethyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-28-4 | |
| Record name | 2,6-Diethyl-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diethyl-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,6-Diethylpyridine serves as a key starting material in the synthesis of a pyridine-derived tetraalcohol ligand with an NO4 donor set []. This synthesis involves a template reaction with aqueous formaldehyde in the presence of magnesium sulfate hydrate, leading to the formation of 2,6-C5H3N[CMe(CH2OH)2]2 []. This ligand exhibits versatile coordination chemistry and serves as a precursor to other valuable ligands like the tetratosylate, tetraazide, and pentaamine derivatives [].
A: In the presence of magnesium sulfate hydrate, this compound undergoes a remarkable reaction with aqueous formaldehyde []. This reaction leads to the addition of four hydroxymethyl groups to the 2 and 6 positions of the pyridine ring, resulting in the formation of 2,6-C5H3N[CMe(CH2OH)2]2 []. This transformation highlights the ability of this compound to participate in template reactions, affording valuable multidentate ligands.
ANone: The molecular formula for this compound is C9H13N. It has a molecular weight of 135.21 g/mol.
A: Yes, this compound has demonstrated its ability to function as a ligand in coordination chemistry [, , ]. For example, it reacts with nickel (II) and cobalt (II) salts to form complexes with approximate square-pyramidal geometry, indicating coordination through the nitrogen atom of the pyridine ring []. These complexes provide valuable insights into metal-ligand interactions and the influence of ligand structure on complex geometry.
A: While the methyl groups of this compound can be further alkylated to form isopropyl groups, attempts to introduce ethyl groups using phase-transfer catalyzed alkylation with methyl iodide have been unsuccessful []. This suggests that the steric hindrance imposed by the existing ethyl groups might hinder further ethylation at these positions.
A: Yes, this compound has been utilized in studies investigating the kinetics of proton transfer reactions with radical cations [, ]. Specifically, its reactions with the 9,10-dimethylanthracene radical cation have been examined, revealing valuable information about kinetic isotope effects, reaction mechanisms, and the role of quantum mechanical tunneling in proton transfer processes [, ].
A: While this compound is primarily known as a synthetic compound, research suggests its potential presence in natural sources [, ]. For instance, it has been identified as a constituent of Zingiberaceae (Golobe) [], highlighting the potential of natural products as sources of this compound.
A: Yes, there are alternative synthetic approaches to obtain 4-amino-2,6-diethylpyridine []. One convenient method involves a one-stage transformation starting from 2,6-diethyl-4(H)-pyranone []. This method offers an alternative pathway to this important substituted pyridine derivative.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


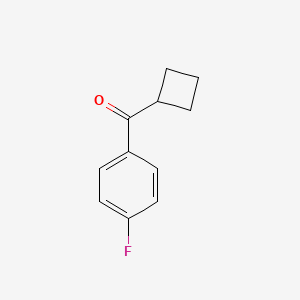
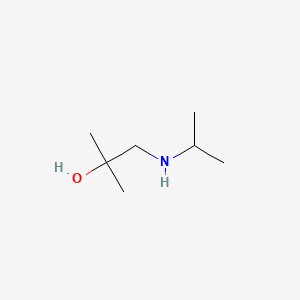

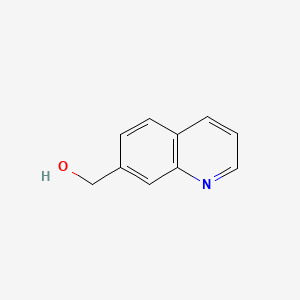
![2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8,10-dicarboxylic acid](/img/structure/B1295180.png)
